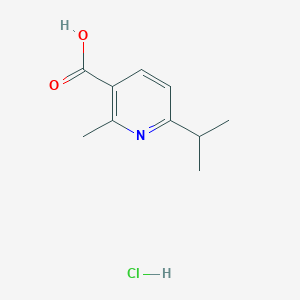

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride

Description

Chemical Identity and Nomenclature

The chemical identity of this compound is established through comprehensive molecular characterization and systematic nomenclature protocols. The compound carries the Chemical Abstracts Service registry number 1803592-94-0, providing definitive identification within chemical databases and literature sources. According to International Union of Pure and Applied Chemistry nomenclature standards, the systematic name is designated as 2-methyl-6-propan-2-ylpyridine-3-carboxylic acid; hydrochloride, reflecting the precise positioning of functional groups on the pyridine ring system.

The molecular formula is established as C₁₀H₁₄ClNO₂, indicating the presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms within the molecular structure. The molecular weight has been determined to be 215.68 grams per mole, providing essential information for stoichiometric calculations and analytical procedures. The compound's structural representation through Simplified Molecular-Input Line-Entry System notation is recorded as CC1=C(C(=CC=C1)C(C)C)C(=O)O.Cl, which provides a standardized method for computational chemistry applications and database searches.

Table 1: Fundamental Chemical Properties

The structural framework of this compound demonstrates significant complexity through the integration of multiple functional groups positioned at specific locations on the pyridine ring. The methyl group occupies the 2-position, while the propan-2-yl (isopropyl) group is situated at the 6-position, and the carboxylic acid functionality is located at the 3-position of the pyridine ring. This particular substitution pattern creates a unique molecular environment that influences both the chemical reactivity and physical properties of the compound.

The Standard International Chemical Identifier representation provides additional structural detail as InChI=1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H, which encodes the complete connectivity information and stereochemical details. The corresponding International Chemical Identifier Key is documented as MGHPQAMFKOYZOY-UHFFFAOYSA-N, serving as a unique molecular identifier for database applications.

Historical Development and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of pyridinecarboxylic acid chemistry and the systematic exploration of substituted pyridine derivatives. The foundational understanding of pyridinecarboxylic acids can be traced to early investigations of nicotinic acid and its structural analogs, which established the fundamental principles governing this class of compounds. These pioneering studies demonstrated that pyridinecarboxylic acids represent compounds containing a pyridine ring bearing a carboxylic acid group, creating a framework for understanding more complex derivatives.

The development of substituted pyridinecarboxylic acids gained significant momentum through industrial research programs focused on the synthesis of nicotinic acid derivatives. Historical patent literature reveals that systematic approaches to pyridine oxidation were developed as early as the 1960s, with processes involving the oxidation of methylated pyridine precursors using nitric acid under controlled temperature and pressure conditions. These methodologies established precedents for synthesizing complex substituted pyridine derivatives through selective oxidation reactions.

Research conducted at institutions such as the University of Wisconsin-Madison contributed significantly to the understanding of pyridinecarboxylic acid chemistry through the identification and characterization of nicotinic acid as a cure for pellagra in 1937. This landmark discovery by Conrad Arnold Elvehjem demonstrated the biological significance of pyridinecarboxylic acids and stimulated further research into structural modifications and synthetic approaches. The systematic exploration of structure-activity relationships within the pyridinecarboxylic acid family provided essential insights that guided the development of more complex derivatives.

Table 2: Historical Milestones in Pyridinecarboxylic Acid Development

The evolution toward more complex substituted derivatives like this compound represents the culmination of decades of research in heterocyclic chemistry. Modern synthetic methodologies have enabled the precise control of substitution patterns on pyridine rings, allowing for the systematic exploration of compounds with specific structural features. The development of such compounds reflects advances in synthetic organic chemistry techniques, including improved understanding of regioselective reactions and the optimization of reaction conditions for complex transformations.

The specific structural features of this compound suggest its development as part of systematic structure-activity relationship studies within pharmaceutical or materials science research programs. The combination of methyl and isopropyl substituents with the carboxylic acid functionality represents a deliberate design strategy aimed at modulating the physical and chemical properties of the resulting compound. Such structural modifications are typically pursued to optimize solubility characteristics, metabolic stability, or specific binding interactions in biological systems.

Position Within Pyridine Carboxylic Acid Derivatives

The classification of this compound within the broader family of pyridinecarboxylic acid derivatives reveals its relationship to a diverse class of organic compounds characterized by the presence of a pyridine ring bearing a carboxylic acid group. Pyridinecarboxylic acids are recognized as belonging to the class of organic compounds known as pyridines and derivatives, with the specific subclass designation of pyridinecarboxylic acids and derivatives. This hierarchical classification system positions the compound within a well-defined chemical taxonomy that facilitates systematic study and comparison with related structures.

The fundamental pyridinecarboxylic acid framework exists in three primary isomeric forms, each distinguished by the position of the carboxylic acid group relative to the nitrogen atom in the pyridine ring. Picolinic acid represents the 2-pyridinecarboxylic acid isomer, nicotinic acid corresponds to the 3-pyridinecarboxylic acid isomer, and isonicotinic acid constitutes the 4-pyridinecarboxylic acid isomer. The target compound belongs specifically to the nicotinic acid structural family, as evidenced by the carboxylic acid group positioned at the 3-position of the pyridine ring.

Table 3: Pyridinecarboxylic Acid Isomer Classification

Within the nicotinic acid derivative subfamily, this compound represents a highly substituted analog that demonstrates the structural diversity possible within this chemical class. The presence of both methyl and isopropyl substituents distinguishes this compound from simpler derivatives and positions it among the more complex members of the pyridinecarboxylic acid family. Comparative analysis with related compounds reveals that systematic substitution of the pyridine ring can significantly alter the physical and chemical properties of the resulting molecules.

The compound shares structural similarities with other substituted nicotinic acid derivatives found in chemical databases and literature sources. For example, 6-methyl-2-(propan-2-yl)pyridine-3-carboxylic acid, also known as 2-isopropyl-6-methylnicotinic acid, represents a closely related analog with an identical substitution pattern but lacking the hydrochloride salt form. This structural relationship demonstrates the systematic approach to compound development within this chemical family, where minor modifications to the substitution pattern or salt form can be used to optimize specific properties.

The broader context of pyridinecarboxylic acid derivatives encompasses compounds with diverse biological activities and synthetic applications. Research has shown that compounds similar to 2-methyl-6-(propan-2-yl)pyridine-3-carboxylic acid exhibit significant biological activities, including antimicrobial properties. This observation suggests that the target compound may possess similar biological activity profiles, although specific characterization would require dedicated experimental investigation.

Table 4: Related Pyridinecarboxylic Acid Derivatives

Properties

IUPAC Name |

2-methyl-6-propan-2-ylpyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-6(2)9-5-4-8(10(12)13)7(3)11-9;/h4-6H,1-3H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHPQAMFKOYZOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(C)C)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Acylation and Subsequent Functional Group Transformations

One effective approach begins with 2-methylpyridine (2-picoline) as the starting material, which undergoes Friedel-Crafts acylation to introduce an acetyl group at the 6-position, yielding 2-methyl-6-acetylpyridine. This intermediate is then reduced to 2-methyl-6-(hydroxymethyl)pyridine, which is subsequently chlorinated to produce 2-methyl-6-(chloromethyl)pyridine hydrochloride. Although this exact intermediate differs by having a chloromethyl group rather than an isopropyl group, this method exemplifies the regioselective functionalization of the pyridine ring and can be adapted for further substitution steps to introduce the isopropyl group.

Reaction conditions and yields (from patent CN105198799A):

| Step | Reaction | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Friedel-Crafts acylation | 2-picoline, Acetyl Chloride, AlCl3, 0 °C to 50-100 °C, 5-10 h reflux | Quantitative conversion |

| 2 | Reduction | Sodium borohydride, 50-90 °C, 5-10 h | High (not specified) |

| 3 | Chlorination to hydrochloride salt | Thionyl chloride, -20 to room temp, 2-3 h | 78-83% total recovery |

This method benefits from low cost, high purity, and suitability for industrial scale-up.

Suzuki Coupling and Ester Hydrolysis Route

Another synthetic route involves Suzuki coupling to install the isopropyl group at the 6-position of a methyl picolinate derivative, followed by ester hydrolysis to yield the carboxylic acid. For example, methyl 4-bromopicolinate undergoes Suzuki coupling with 4-isopropylbenzeneboronic acid in the presence of Pd(PPh3)4 and Na2CO3 under reflux in toluene/water to give the isopropyl-substituted ester intermediate. This ester is then hydrolyzed under basic conditions to the corresponding carboxylic acid, which can be converted to the hydrochloride salt.

| Step | Reaction | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Suzuki coupling | Pd(PPh3)4, Na2CO3, toluene/water, reflux | High yield (not specified) |

| 2 | Ester hydrolysis | Basic conditions (e.g., NaOH) | Efficient conversion |

| 3 | Salt formation | Treatment with HCl to form hydrochloride salt | Stable salt obtained |

This method allows for the incorporation of the isopropyl group via cross-coupling and provides flexibility for further functionalization.

Esterification and Salt Formation for Stability

The free acid form of pyridine carboxylic acids often suffers from stability issues. Conversion to the hydrochloride salt enhances stability and facilitates purification. A typical procedure dissolves the free acid in ethanol and water, heats the suspension to 60 °C, then slowly cools to room temperature to precipitate the hydrochloride salt. Filtration and drying yield a stable solid suitable for large-scale production.

Comparative Analysis of Preparation Methods

Research Findings and Optimization Notes

Regioselectivity: The Friedel-Crafts acylation on 2-picoline proceeds regioselectively to the 6-position, enabling targeted functionalization.

Yield Improvements: Using sodium borohydride for reduction and thionyl chloride for chlorination yields high recovery (78-83%) of the intermediate hydrochloride salt.

Catalyst and Conditions: Suzuki coupling requires Pd(PPh3)4 catalyst and base under reflux, conditions optimized for high conversion and minimal side products.

Stability: Conversion to the hydrochloride salt significantly improves compound stability, critical for pharmaceutical applications and large-scale manufacturing.

Purification: Avoidance of column chromatography and preparative HPLC is possible by optimizing salt formation and crystallization, enhancing scalability.

Summary Table of Key Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Alcohols, aldehydes, or amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

One of the most significant applications of 2-methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride is in the field of medicinal chemistry. Research indicates that this compound exhibits antimicrobial properties , particularly against tuberculosis. It serves as an intermediate for synthesizing various chemotherapeutic agents, which can combat bacterial infections effectively .

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its structure allows for various modifications, making it a versatile intermediate in the production of more complex molecules. It can participate in reactions such as:

- Esterification : Forming esters through reaction with alcohols.

- Halogenation : Producing halogenated derivatives that may have enhanced biological activity .

Case Study 1: Antimicrobial Activity

A study demonstrated the effectiveness of this compound against Mycobacterium tuberculosis. The compound was shown to inhibit bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new anti-tuberculosis drugs .

Case Study 2: Synthesis of Derivatives

In a synthetic application, researchers used this compound to produce a series of hydrazides and amides, which were evaluated for their biological activities. The derivatives exhibited varying degrees of antimicrobial activity, indicating that modifications to the pyridine ring can significantly impact efficacy .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyridine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituents (Position) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 1803592-94-0 | C₁₀H₁₄ClNO₂ | 215.68 | 2-methyl, 6-isopropyl, 3-carboxylic acid | Carboxylic acid, hydrochloride salt |

| SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine] | N/A | C₁₄H₁₃N | 195.26 | 2-methyl, 6-styryl | Styrene, non-ionizable |

| 5-Amino-2-methylpyridine-4-carboxylic acid hydrochloride | 940895-85-2 | C₇H₉ClN₂O₂ | 200.61 | 2-methyl, 4-carboxylic acid, 5-amino | Carboxylic acid, amine, hydrochloride salt |

| 6-(Trifluoromethoxy)pyridine-3-carboxylic acid | 867131-26-8 | C₇H₄F₃NO₃ | 213.11 | 3-carboxylic acid, 6-trifluoromethoxy | Carboxylic acid, trifluoromethoxy |

| 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylic acid hydrochloride | 1955523-74-6 | C₁₁H₁₆ClN₃O₂ | 257.72 | 3-carboxylic acid, 6-diazepane | Carboxylic acid, heterocyclic amine, hydrochloride salt |

Key Observations:

- Substituent Effects : The isopropyl group at position 6 in the target compound contributes to higher lipophilicity compared to polar groups like trifluoromethoxy (in 867131-26-8) or heterocyclic amines (in 1955523-74-6). This may enhance membrane permeability but reduce aqueous solubility .

- Salt Form : The hydrochloride salt improves solubility in polar solvents compared to neutral analogs like SIB-1893, which lacks ionizable groups .

Pharmacological Activity

Table 2: Pharmacological Profiles

Key Observations:

- SIB-1893 : This styryl-substituted pyridine lacks a carboxylic acid but demonstrates potent mGluR5 antagonism (IC₅₀: 0.29 µM), highlighting the role of lipophilic substituents in central nervous system (CNS) targeting . In contrast, the target compound’s carboxylic acid may limit blood-brain barrier penetration but enhance binding to peripheral targets (e.g., enzymes, transporters).

- Unreported Activity : For most analogs (e.g., 940895-85-2, 867131-26-8), pharmacological data are unavailable, underscoring the need for further studies to elucidate their biological roles.

Biological Activity

2-Methyl-6-(propan-2-yl)pyridine-3-carboxylic acid hydrochloride, also known by its IUPAC name, exhibits a range of biological activities that have drawn interest in medicinal chemistry. This article reviews its biological properties, including anti-inflammatory effects, potential therapeutic applications, and the mechanisms underlying its activity.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C10H14ClNO2 |

| Molecular Weight | 215.68 g/mol |

| CAS Number | 1803592-94-0 |

| Appearance | White powder |

| Storage Temperature | Room Temperature |

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

- Anti-inflammatory Properties :

- Antioxidant Activity :

- Antimicrobial Effects :

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes : The compound's ability to inhibit COX enzymes is crucial for its anti-inflammatory effects. It competes with arachidonic acid for binding sites on the enzyme, thereby reducing the synthesis of inflammatory mediators .

- Modulation of Cytokine Production : By influencing signaling pathways involved in cytokine production, the compound can downregulate inflammatory responses in immune cells .

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of various pyridine derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in treated cell lines compared to controls.

Table 1: IC50 Values for Inhibition of COX Enzymes

| Compound | IC50 (μM) |

|---|---|

| This compound | 28.39 |

| Celecoxib (control) | 0.04 |

| Indomethacin (control) | 9.17 |

Case Study 2: Antioxidant Activity

In another study assessing antioxidant properties, the compound was tested against DPPH radicals. It showed a notable capacity to neutralize free radicals, supporting its potential role as an antioxidant agent.

Table 2: Antioxidant Activity Results

| Compound | % Radical Scavenging |

|---|---|

| This compound | 75% |

| Ascorbic Acid (control) | 85% |

Q & A

Q. Key Variables :

- Oxidant stoichiometry : Excess KMnO₄ (0.44 mol per 0.1 mol substrate) improves conversion .

- Temperature : Maintaining 90–95°C prevents side reactions during oxidation .

- Workup : Acidification to pH 4 ensures precipitation of the carboxylic acid .

How is the compound characterized structurally and analytically post-synthesis?

Basic Research Question

Primary Techniques :

- NMR Spectroscopy : Proton environments (e.g., pyridine protons, OCH₃ groups) are resolved in CDC1₃. For example, 5-methoxypyridine-2-carboxylic acid shows distinct peaks at δ 3.85 (OCH₃) and δ 7.4–8.3 (pyridine protons) .

- Elemental Analysis : Combustion analysis validates empirical formulas (e.g., C: 54.92%, H: 4.57%, N: 9.15%) .

- HPLC/Purity Assessment : High-purity batches (>95% GC or HPLC) are critical for reproducibility .

Advanced Consideration :

Cross-validation with LC-MS or FT-IR resolves ambiguities in complex mixtures, such as byproduct identification .

What are the critical purity criteria, and how are impurities quantified?

Basic Research Question

Purity Standards :

- Chromatographic Methods : GC (>95.0%) or HPLC (>97.0%) are standard for assessing organic impurities .

- Impurity Profiling : Reference standards (e.g., Imp. E/F in pharmaceuticals) guide identification of structurally related byproducts .

Advanced Research Question

Strategies for Impurity Mitigation :

- Byproduct Analysis : Trace impurities may arise from incomplete oxidation or side reactions (e.g., brominated intermediates in pyridine synthesis) .

- Recrystallization : Copper salt isolation (as in ) or gradient pH adjustments enhance purity.

How can reaction conditions be optimized to improve yield and scalability?

Advanced Research Question

Catalyst Optimization :

Q. Scale-Up Considerations :

- Batch vs. flow chemistry: Large-scale reactions may require optimized stirring and temperature gradients to maintain homogeneity .

How should researchers resolve discrepancies in analytical data (e.g., NMR vs. elemental analysis)?

Advanced Research Question

Case Study : A mismatch in carbon content (e.g., calculated 54.92% vs. observed 54.61% in ) may indicate residual solvents or hydration.

Resolution Steps :

Repeat Analysis : Confirm reproducibility across batches.

Supplementary Techniques : Use X-ray crystallography or high-resolution MS to validate molecular structure .

Thermogravimetric Analysis (TGA) : Detect non-volatile residues or hydrate forms .

What safety protocols are essential for handling this compound?

Basic Research Question

Key Precautions :

- PPE : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of hydrochloride vapors .

- Spill Management : Neutralize acidic spills with bicarbonate and adsorb with inert materials .

What mechanistic insights exist for its synthesis, and how can they guide derivative design?

Advanced Research Question

Oxidation Mechanism : KMnO₄ oxidizes methylpyridines to carboxylic acids via radical intermediates, with regioselectivity influenced by substituent positioning .

Derivative Synthesis :

- Functionalization : Introduce halogens or alkyl groups at the pyridine 6-position using Suzuki-Miyaura coupling .

- Salt Forms : Hydrochloride salts enhance solubility; alternative counterions (e.g., sodium) may improve crystallinity .

How can researchers address low yields in large-scale syntheses?

Advanced Research Question

Process Optimization :

- Catalyst Recycling : Immobilized catalysts reduce costs in palladium-mediated reactions .

- In Situ Monitoring : Real-time pH and temperature tracking minimizes deviations .

What are the applications of this compound in medicinal chemistry or material science?

Basic Research Question

Medicinal Chemistry :

- Drug Intermediate : Pyridine-carboxylic acids are precursors for kinase inhibitors or antibiotics .

- Metal Chelation : The carboxylic acid group binds metal ions, useful in catalysis or imaging agents .

How can computational methods aid in predicting reactivity or stability?

Advanced Research Question

In Silico Tools :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.